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molecular formula C10H13ClO B8669072 5-(Chloromethyl)-2-methoxy-1,3-dimethylbenzene CAS No. 32692-27-6

5-(Chloromethyl)-2-methoxy-1,3-dimethylbenzene

Cat. No. B8669072
M. Wt: 184.66 g/mol
InChI Key: LPXOIKVSOLVHFH-UHFFFAOYSA-N
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Patent
US05563142

Procedure details

3,5-Dimethyl-4-methoxybenzyl chloride (I, PREPARATION 4, 1.8 g) is added to a solution of boron tribromide (1.5 m) in dichloromethane (70 ml) at 78°. The solution is allowed gradually to warm to 20°-25° overnight. The reaction is poured into an aqueous sodium bicarbonate solution, and the phases are separated. The dichloromethane phase is washed once with water and then with concentrated hydrochloric acid. The dried (sodium sulfate) organic phase is concentrated under reduced pressure to give the title compound.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:12])[C:9]=1[O:10]C)[CH2:5][Cl:6].B(Br)(Br)Br.C(=O)(O)[O-].[Na+]>ClCCl>[CH3:12][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([CH3:1])[C:9]=1[OH:10])[CH2:5][Cl:6] |f:2.3|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
CC=1C=C(CCl)C=C(C1OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20°-25° overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
The dichloromethane phase is washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (sodium sulfate) organic phase
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(CCl)C=C(C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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